molecular formula C10H8N2O7 B14339234 Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate CAS No. 105614-73-1

Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate

Cat. No.: B14339234
CAS No.: 105614-73-1
M. Wt: 268.18 g/mol
InChI Key: HZDJVVDBDZJSRG-UHFFFAOYSA-N
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Description

Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate is an organic compound with a complex structure that includes a dinitrophenoxy group attached to a propenoate ester

Preparation Methods

The synthesis of Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate typically involves the esterification of 2,4-dinitrophenol with methyl acrylate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol to achieve the desired product .

Chemical Reactions Analysis

Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and disrupt cellular processes .

Comparison with Similar Compounds

Methyl 3-(2,4-dinitrophenoxy)prop-2-enoate can be compared with other similar compounds, such as:

    Methyl 3-(4-methoxyphenyl)prop-2-enoate: This compound has a methoxy group instead of nitro groups, leading to different chemical reactivity and applications.

    Methyl 3-(3-methylphenyl)prop-2-enoate: The presence of a methyl group instead of nitro groups results in different physical and chemical properties.

    Methyl 3-(2-nitrophenyl)prop-2-enoate:

Properties

CAS No.

105614-73-1

Molecular Formula

C10H8N2O7

Molecular Weight

268.18 g/mol

IUPAC Name

methyl 3-(2,4-dinitrophenoxy)prop-2-enoate

InChI

InChI=1S/C10H8N2O7/c1-18-10(13)4-5-19-9-3-2-7(11(14)15)6-8(9)12(16)17/h2-6H,1H3

InChI Key

HZDJVVDBDZJSRG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=COC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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